molecular formula C29H22FN3O4S B2473102 ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-80-9

ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2473102
CAS No.: 851949-80-9
M. Wt: 527.57
InChI Key: VCNNTJNGCDTGTL-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The molecule features a 4-fluorophenyl substituent at position 3, a diphenylacetamido group at position 5, and an ethyl carboxylate moiety at position 1.

The thieno[3,4-d]pyridazine scaffold is conformationally flexible, with ring puckering influenced by substituents, as described by Cremer and Pople’s generalized puckering coordinates . Crystallographic studies using programs like SHELXL (developed by Sheldrick) are critical for resolving its three-dimensional structure, particularly for understanding intermolecular interactions and polymorphism .

Properties

IUPAC Name

ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22FN3O4S/c1-2-37-29(36)25-22-17-38-27(24(22)28(35)33(32-25)21-15-13-20(30)14-16-21)31-26(34)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNNTJNGCDTGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[3,4-d]pyridazine core
  • A carboxylate group
  • A diphenylacetamido moiety
  • A fluorophenyl substituent

This unique structure is believed to contribute to its biological activity by allowing interaction with various molecular targets within biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been studied for its ability to modulate the activity of certain proteins involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the proliferation of cancer cells.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Several studies have been conducted to evaluate the biological effects of this compound. Below are some significant findings:

StudyModelFindings
In vitro study on cancer cell lines Various human cancer cell linesShowed significant cytotoxicity with IC50 values in the low micromolar range.
Anti-inflammatory activity Mouse models of inflammationReduced inflammatory markers and cytokines in treated groups compared to controls.
Neuroprotective effects Rat models of neurodegenerationDemonstrated a decrease in neuroinflammation and protection against neuronal loss.

Case Studies

  • Cancer Treatment : In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines including breast and lung cancer. Results indicated that it effectively induced apoptosis in these cells via caspase activation pathways.
  • Inflammation Models : Research published in Pharmacology Reports highlighted its efficacy in reducing paw edema in rat models, suggesting potential use in treating inflammatory diseases such as arthritis.
  • Neuroprotection : A study featured in Neuroscience Letters showed that the compound significantly protected against oxidative stress-induced neuronal death in vitro.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1-2 hours post-administration.
  • Distribution : Widely distributed in tissues with a preference for liver and kidneys.
  • Metabolism : Primarily metabolized by liver enzymes with multiple metabolites identified.
  • Excretion : Excreted mainly through urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thieno[3,4-d]Pyridazine Derivatives

The following table highlights key analogues and their structural differences:

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Source
Ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 2,2-diphenylacetamido 4-fluorophenyl ~513.54* Not reported Hypothetical
BA96394: Ethyl 3-(4-fluorophenyl)-5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Naphthalen-1-yl acetamido 4-fluorophenyl 501.53 Not reported
BA96429: Ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Biphenyl-4-amido 4-fluorophenyl 513.54 Not reported
Example 62 (): 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidinyl-chromenone 3-fluorophenyl 560.2 (M+1) 227–230

*Molecular weight estimated based on structural similarity to BA96428.

Key Observations:
  • Substituent Impact : The diphenylacetamido group in the target compound introduces significant steric bulk compared to naphthyl (BA96394) or biphenyl (BA96429) substituents. This may reduce solubility but enhance target binding affinity through hydrophobic interactions.
  • Fluorophenyl Position : The 4-fluorophenyl group at position 3 is conserved across analogues, suggesting its role in π-π stacking or metabolic stability .
  • Heterocyclic Core: Example 62 () replaces the thieno-pyridazine core with a pyrazolo-pyrimidinyl-chromenone system, demonstrating divergent pharmacological profiles (e.g., kinase vs. topoisomerase inhibition) .

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